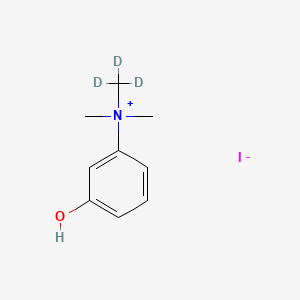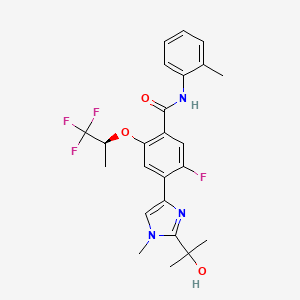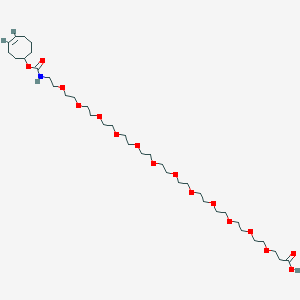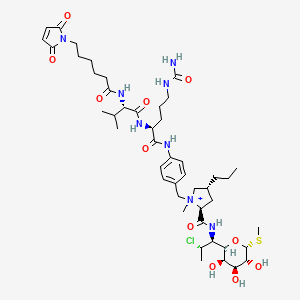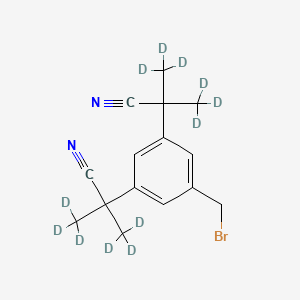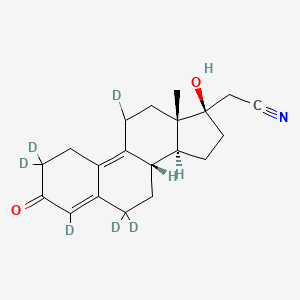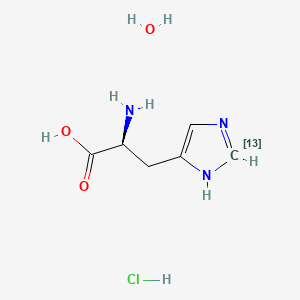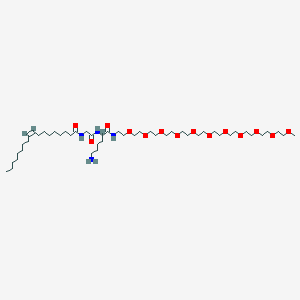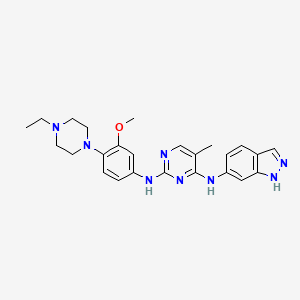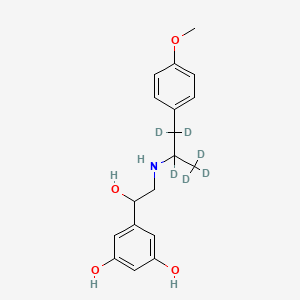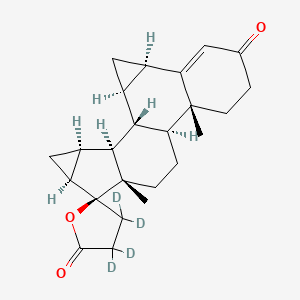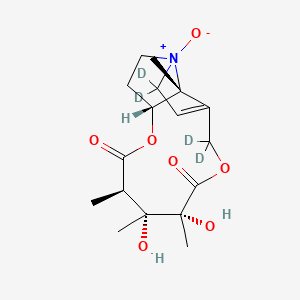
N-Oxide monocrotaline-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Oxide monocrotaline-d4 is a deuterium-labeled derivative of monocrotaline N-oxide. Monocrotaline N-oxide is a pyrrolizidine alkaloid that is known for its hepatotoxic and carcinogenic properties. It is extracted from the plant Crotalaria grahamiana, which is found in South India and parts of Kenya .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-oxide monocrotaline-d4 involves the oxidation of monocrotaline using specific oxidizing agents. One common method involves the use of urea hydrogen peroxide in the presence of methyltrioxorhenium as a catalyst. The reaction is carried out in methanol at room temperature, followed by the addition of sodium thiosulfate to destroy excess hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-oxide monocrotaline-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxylamines and nitrones.
Reduction: It can be reduced back to monocrotaline under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Urea hydrogen peroxide and methyltrioxorhenium in methanol.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: Hydroxylamines and nitrones.
Reduction: Monocrotaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-oxide monocrotaline-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of pyrrolizidine alkaloids.
Biology: Employed in studies of hepatotoxicity and carcinogenicity in animal models.
Medicine: Investigated for its potential therapeutic effects and mechanisms of toxicity.
Industry: Used in the development of analytical methods for the detection and quantification of pyrrolizidine alkaloids in various samples
作用機序
N-oxide monocrotaline-d4 exerts its effects through the formation of reactive pyrrolic metabolites. These metabolites can form DNA adducts, leading to DNA-DNA and DNA-protein cross-links. The compound is metabolized by cytochrome P-450 enzymes in the liver, which oxidize the double bond in the necine base, resulting in the formation of the reactive pyrrolic compound .
類似化合物との比較
Similar Compounds
Monocrotaline: The parent compound, known for its hepatotoxic and carcinogenic properties.
Monocrotaline N-oxide: The non-deuterated form of N-oxide monocrotaline-d4.
Other Pyrrolizidine Alkaloids: Such as retrorsine and senecionine, which also exhibit hepatotoxicity and carcinogenicity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry for tracing and quantification studies. The deuterium atoms provide a distinct mass difference, allowing for precise detection using mass spectrometry .
特性
分子式 |
C17H25NO7 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
(1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6,16-tetramethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C17H25NO7/c1-10-13(19)25-12-6-8-18(23)7-5-11(15(12,18)2)9-24-14(20)17(4,22)16(10,3)21/h5,10,12,21-22H,6-9H2,1-4H3/t10-,12+,15+,16+,17-,18?/m0/s1/i7D2,9D2 |
InChIキー |
KJGUHTKPGCKYIR-RPCDPJBVSA-N |
異性体SMILES |
[2H]C1(C=C2[C@]3([N+]1(CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C)[O-])C)[2H] |
正規SMILES |
CC1C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C(C1(C)O)(C)O)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



